Fosravuconazole is a prodrug of ravuconazole, a triazole antifungal agent belonging to the azole class of antifungals. [, ] A prodrug is an inactive compound that is metabolized in the body to release the active drug. It was developed by Eisai Co., Ltd. in Japan and is marketed under the brand name NAILIN®. [, ]
Fosravuconazole L-lysine ethanolate is classified as a broad-spectrum antifungal agent. It was developed by Eisai Co., Ltd. and received approval in Japan in 2018 for the treatment of onychomycosis, a fungal infection of the nails. The compound is known for its enhanced pharmacological properties compared to its parent molecule, ravuconazole, particularly in terms of solubility and safety profile .
The synthesis of fosravuconazole involves several key steps:
This method highlights the complex nature of synthesizing such pharmaceutical compounds while maintaining high yields and purity.
Fosravuconazole has the molecular formula with a molecular weight of approximately 547.471 g/mol. The structure includes:
The structural complexity is critical for its biological activity, as alterations in these groups can significantly impact pharmacodynamics.
Fosravuconazole undergoes various chemical reactions pertinent to its function as an antifungal agent:
These reactions are crucial for understanding how fosravuconazole functions at the biochemical level.
The mechanism of action for fosravuconazole primarily involves the inhibition of ergosterol synthesis in fungi. By blocking cytochrome P450 sterol 14α-demethylase:
This mechanism is similar to other azole antifungals but is enhanced by the improved pharmacokinetic properties of fosravuconazole.
Fosravuconazole exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations.
Fosravuconazole's primary application lies in treating fungal infections, particularly onychomycosis. Its broad-spectrum antifungal activity makes it suitable for various dermatological applications. Additionally:
Fosravuconazole represents a strategic advancement in azole antifungal therapeutics through its deliberate design as a phosphate ester prodrug of ravuconazole. This molecular engineering directly addresses the critical pharmacokinetic limitation of the parent compound—ravuconazole's inherently poor aqueous solubility (<0.1 μg/mL), which severely constrained its oral bioavailability and therapeutic potential [1] [9]. The prodrug approach incorporates a dihydrogen phosphate group at the hydroxyl position of ravuconazole, transforming the molecule into a highly water-soluble derivative (solubility >50 mg/mL) while maintaining the essential antifungal pharmacophore [5] [9]. This chemical modification follows established prodrug principles where phosphate groups serve as transient, bioreversible attachments that dramatically enhance dissolution characteristics without compromising the active moiety's intrinsic activity [9].
The conversion mechanism leverages endogenous alkaline phosphatases, which efficiently cleave the phosphate moiety in systemic circulation, yielding therapeutically active ravuconazole. This bioconversion occurs rapidly post-absorption, with pharmacokinetic studies demonstrating complete conversion and near-quantitative bioavailability (approaching 100%)—a remarkable improvement over ravuconazole's inconsistent absorption profile [3] [9]. The phosphate group additionally facilitates passive diffusion through intestinal membranes via paracellular transport pathways, bypassing the solubility-limited absorption that plagues many lipophilic antifungals [1]. Crucially, this molecular strategy achieves therapeutic plasma concentrations of ravuconazole that are 10-35 times higher than those attainable with conventional oral antifungals like itraconazole, while simultaneously enabling administration without food restrictions—a significant advantage for patient compliance in chronic fungal infections [3] [7].
Table 1: Bioavailability and Solubility Comparison of Ravuconazole and Fosravuconazole
Property | Ravuconazole | Fosravuconazole | Improvement Factor |
---|---|---|---|
Aqueous Solubility | <0.1 μg/mL | >50 mg/mL | >500,000-fold |
Oral Bioavailability | Low, variable | ~100% | Near-complete |
Cₘₐₓ (Active Metabolite) | Subtherapeutic | 10-35× higher | Significant |
Food Effect on Absorption | Significant | Negligible | Compliance advantage |
The industrial synthesis of fosravuconazole L-lysine ethanolate involves a convergent, multi-step sequence that addresses the stereochemical complexity of the molecule while ensuring scalability and purity. The process, as detailed in patent US8207352B2 and medicinal chemistry literature, proceeds through two critical phases: synthesis of enantiomerically pure ravuconazole followed by prodrug derivatization and salt formation [2] [9].
Ravuconazole Synthesis: The Bristol-Myers Squibb (BMS) plant-scale route commences with (R)-ethyl lactate, which undergoes protection as tetrahydropyranyl (THP) ether followed by conversion to a morpholine amide. A Grignard reaction with 4-fluorophenylmagnesium bromide yields the key arylpropanone intermediate. Stereoselective epoxidation via Corey-Chaykovsky reaction (using dimethylsulfoxonium methylide) achieves high diastereoselectivity (8.6:1 dr), with the chiral center dictating stereochemical outcome. Epoxide opening with 1,2,4-triazole under controlled conditions generates the triazole-containing diol. Selective mesylation of the secondary alcohol and nucleophilic displacement with in-situ-generated lithium cyanide affords the α-cyano alcohol. The thiazole ring is subsequently formed by condensation of the thioamide with 2-bromo-4′-cyanoacetophenone, completing the ravuconazole structure [2] [9].
Prodrug and Salt Formation: Eisai's patented conversion involves O-alkylation of ravuconazole's hydroxyl group with di-tert-butyl chloromethylphosphate under basic conditions, yielding the protected phosphate ester. Deprotection employs trifluoroacetic acid (TFA) followed by careful neutralization with aqueous sodium hydroxide to liberate the free fosravuconazole acid. The final pharmaceutical form is achieved through salt formation with L-lysine in ethanol, crystallizing as the ethanolate solvate to enhance stability and handling properties. This stepwise approach achieves high chemical purity (>99%) while maintaining the critical (2R,3R) absolute configuration essential for antifungal activity [9].
Table 2: Key Reactions in Fosravuconazole L-Lysine Ethanolate Synthesis
Synthetic Stage | Key Reaction | Reagents/Conditions | Yield | Purity Control |
---|---|---|---|---|
Arylpropanone Formation | Grignard Addition | 4-FluorophenylMgBr, THF, -20°C to RT | 85% | IR reaction monitoring |
Stereoselective Epoxidation | Corey-Chaykovsky Reaction | Dimethylsulfoxonium methylide, 0°C | 78% | Diastereomeric ratio (8.6:1) |
Triazole Incorporation | Epoxide Ring-Opening | 1,2,4-Triazole, 90°C | 92% | Reaction telescoping |
Phosphate Ester Formation | O-Alkylation | Di-tert-butyl chloromethylphosphate, K₂CO₃ | 75% | Anhydrous conditions |
Salt Formation | Acid-Base Reaction | L-Lysine, ethanol, crystallization | 88% | Polymorph control |
Extensive preclinical evaluation compared fosravuconazole against alternative prodrug strategies and established azoles, revealing distinct pharmacological advantages rooted in its unique physicochemical profile. In pharmacokinetic studies using rodent and primate models, fosravuconazole demonstrated superior tissue penetration kinetics compared to both ravuconazole and benchmark azoles (itraconazole, fluconazole). Notably, the concentration of ravuconazole derived from fosravuconazole administration in nail plates exceeded the MIC₉₀ for dermatophytes (0.003 μg/mL) by >100-fold within four weeks of dosing and persisted at therapeutic levels for over 12 weeks post-administration cessation—a critical attribute for onychomycosis treatment where drug penetration into keratinized tissues is paramount [3] [9].
In murine models of systemic candidiasis and aspergillosis, fosravuconazole administration yielded 3.5-fold higher plasma exposure (AUC₀–₂₄) of active ravuconazole compared to equivalent doses of ravuconazole itself. More significantly, tissue-to-plasma ratios demonstrated exceptional distribution to sanctuary sites: lung concentrations reached 8.2 ± 1.3 μg/g (versus 2.1 ± 0.4 μg/g for ravuconazole), while brain penetration increased 4.7-fold [10]. When evaluated against alternative prodrug approaches (including amino acid esters and carbonate derivatives), the phosphate ester prototype demonstrated:
Proof-of-concept efficacy against neglected tropical fungi emerged in Madurella mycetomatis infection models. Ravuconazole (released from fosravuconazole) exhibited potent in vitro activity (MIC₅₀ = 0.004 μg/mL), significantly lower than itraconazole (MIC₅₀ = 0.063 μg/mL). In a grain model mimicking human eumycetoma, once-weekly fosravuconazole (300 mg/kg) achieved intralesional concentrations exceeding the MIC₅₀ for >168 hours, supporting the clinical translation of weekly dosing regimens [7] [8]. This pharmacokinetic profile contrasted sharply with daily itraconazole, which required sustained plasma concentrations to maintain tissue exposure.
Table 3: Preclinical Tissue Distribution and Antifungal Activity of Fosravuconazole-Derived Ravuconazole
Preclinical Model | Key Parameter | Fosravuconazole Performance | Comparative Advantage |
---|---|---|---|
Onychomycosis (Guinea Pig) | Nail Plate Concentration (Week 4) | 5.8 ± 1.2 μg/g | >100 × MIC₉₀ dermatophytes |
Tissue Persistence (Post-treatment) | >12 weeks at >MIC₉₀ | Therapeutic coverage beyond dosing | |
Systemic Candidiasis (Mouse) | Lung Tissue AUC₀–₂₄ | 128.4 h·μg/g | 3.1× higher than ravuconazole |
Brain Penetration Ratio | 0.61 | 4.7× improvement over ravuconazole | |
Eumycetoma (Grain Model) | Intralesional T>MIC₅₀ (Weekly Dose) | >168 hours | Sustained coverage with pulsed dosing |
In Vitro Spectrum | MIC₅₀ Madurella mycetomatis | 0.004 μg/mL | 15.8× lower than itraconazole |
MIC₉₀ Candida albicans | 0.015 μg/mL | Comparable to voriconazole |
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9